molecular formula C14H13ClF3N3 B10927513 4-(4-chlorophenyl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10927513
M. Wt: 315.72 g/mol
InChI Key: ZHYKKCUKLGRDFA-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PROPYLAMINE is a synthetic organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a pyrimidinyl group

Preparation Methods

The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PROPYLAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the propylamine group: This is typically done through an alkylation reaction using propylamine and a suitable leaving group.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PROPYLAMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

    Trifluoromethylation: The trifluoromethyl group can be introduced or modified using radical trifluoromethylation techniques.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PROPYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PROPYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PROPYLAMINE can be compared with other similar compounds, such as:

These comparisons highlight the unique features of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-PROPYLAMINE, such as its enhanced stability and reactivity due to the trifluoromethyl group.

Properties

Molecular Formula

C14H13ClF3N3

Molecular Weight

315.72 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H13ClF3N3/c1-2-7-19-13-20-11(8-12(21-13)14(16,17)18)9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,19,20,21)

InChI Key

ZHYKKCUKLGRDFA-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl

Origin of Product

United States

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